5'-Carboxy-2'-deoxycytidine
Overview
Description
5’-Carboxy-2’-deoxycytidine (5-Carboxy-dCTP) is a dCTP analog that has been found to play a role in epigenetic regulation . The carboxylic acid in the compound can be used as a crosslinker to react with amine-containing compounds and surfaces in the presence of an activating agent such as EDC .
Synthesis Analysis
An efficient P(V)-N activation strategy has been developed for the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates . This method has also been optimized for gram-scale synthesis of the corresponding parent nucleosides from 2’-deoxythymidine .Molecular Structure Analysis
The molecular formula of 5’-Carboxy-2’-deoxycytidine is C10H13N3O6 . It has a molecular weight of 271.23 g/mol . The compound is solid, white to off-white in color, and soluble in water and methanol .Chemical Reactions Analysis
The chemical reactivity of new cytosine nucleobases, including 5’-Carboxy-2’-deoxycytidine, has been studied. These studies have investigated their sensitivity towards oxidation and deamination . C-C bond cleavage reactions of 5’-Carboxy-2’-deoxycytidine require the presence of high concentrations of thiols and are acid-catalyzed .Physical And Chemical Properties Analysis
5’-Carboxy-2’-deoxycytidine has spectroscopic properties with λ max 280 nm, ε 7.6 L mmol-1 cm-1 (Tris-HCl pH 7.5) . It is soluble in water and methanol .Scientific Research Applications
Formation and Biological Consequences
5-Formyl-2'-deoxycytidine (5fdC) is a naturally occurring nucleobase in DNA, formed through the oxidation of 5-methylcytosine (5mdC) by ten-eleven translocation enzymes (TET). It can further convert to 5-carboxylcytosine (5cadC). Both 5fdC and 5cadC play a role in the TET-mediated DNA demethylation pathway and influence the structure, stability, and genetic expression of genomic DNA (Zhang & Zhou, 2019).
DNA Duplex and Triplex Stabilization
The synthesis and properties of oligodeoxynucleotides containing 5-carboxy-2'-deoxycytidine (dC(COO-)) have been explored. These compounds show potential in stabilizing duplexes and triplexes of DNA, which is essential for understanding DNA interactions and mechanisms (Sumino et al., 2008).
Epigenetic DNA Modifications in Malignant Cell Lines
Studies on a broad spectrum of epigenetic DNA modifications, including 5-carboxy-2'-deoxycytidine, in various human malignant and normal cell lines have shown that these modifications significantly differ between malignant and normal cells. This insight is crucial for understanding the emergence of different cancer cell types and their epigenetic profiles (Foksinski et al., 2017).
Quantification of DNA Methylation and Oxidized Derivatives
The quantification of 5-methyl-2'-deoxycytidine and its oxidized derivatives, including 5-carboxy-dC (ca5dC), in mammalian cells provides valuable information regarding cellular states and fates. Advanced LC-MS methods have enabled reliable quantification of these modifications, which is vital for studying cellular processes and disease states (Traube et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPDVDUSAVJDM-WJJYBJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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